molecular formula C21H23N3O4S B2555358 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 933210-23-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2555358
CAS No.: 933210-23-2
M. Wt: 413.49
InChI Key: RMLFFOSUUCYSHI-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative designed for advanced pharmacological and biochemical research. The core structure of this molecule features a benzene sulfonamide group, a well-established pharmacophore in medicinal chemistry known to confer targeted biological activity . Sulfonamide-functionalized compounds are recognized for their versatility and capacity to interact with a range of enzyme families, such as anti-carbonic anhydrase and anti-dihropteroate synthetase, which can be leveraged in the study of various disease pathways . The specific molecular architecture of this reagent, which integrates a 6-ethoxypyridazine group linked to a methoxy-dimethylbenzene sulfonamide, suggests potential for high selectivity and potency as a modulator of specific biological targets. Researchers can utilize this compound as a key chemical tool for probing enzyme function, investigating cellular signaling pathways, and exploring novel mechanisms of action in therapeutic areas such as oncology and central nervous system disorders. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-28-21-10-9-18(22-23-21)16-7-6-8-17(13-16)24-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h6-13,24H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFFOSUUCYSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Based Pharmacophores

SC-558 and Derivatives (1a-f) highlights a series of sulfonamide derivatives (1a-f) featuring a quinazolinone core and variable substituents (e.g., -CH₃, -OCH₃, -Br) on the phenyl ring. While these compounds share the sulfonamide moiety with the target compound, key differences include:

  • Core Heterocycle: SC-558 derivatives incorporate a quinazolinone ring, whereas the target compound utilizes a pyridazine ring. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to quinazolinone’s fused bicyclic system.
Compound Core Structure Key Substituents Potential Impact on Properties
Target Compound Pyridazine -OCH₃, -CH₃ (x2), -OCH₂CH₃ High lipophilicity; moderate solubility
SC-558 (1a-f) Quinazolinone Variable (-H, -Br, -Cl, etc.) Tunable electronic and steric effects

Synthetic Considerations: The synthesis of sulfonamide derivatives often involves coupling sulfonyl chlorides with amines. reports a 65% yield for N-(1'-allyl-2'-pyrrolidylmethyl)-2-methoxy-4,5-azimidobenzamide, suggesting that sterically hindered substituents (e.g., allyl-pyrrolidylmethyl) may challenge reaction efficiency .

Functional Analogues in Therapeutic Contexts

N-(3-(1H-Tetrazol-1-yl)phenyl) Isonicotinamide (TPIN)
describes TPIN, a sulfonamide analogue with a tetrazole ring, which inhibits prostate cancer cell proliferation via apoptosis and modulation of cytoskeletal proteins (F-actin, paxillin). Key comparisons include:

  • Heterocycle Role : The tetrazole in TPIN acts as a bioisostere for carboxylic acids, enhancing metabolic stability. In contrast, the pyridazine in the target compound may serve as a hydrogen-bond acceptor, influencing target selectivity.
  • Mechanistic Divergence : TPIN targets the Akt-mTOR pathway, while the target compound’s mechanism remains uncharacterized. Structural differences (tetrazole vs. pyridazine) likely drive distinct target interactions .

Alkofanone references Alkofanone, an antidiarrheal sulfonamide with a diphenylpropanone backbone. While both compounds share the sulfonamide group, Alkofanone’s lack of heteroaromatic systems underscores the structural diversity within this class and the importance of substituents in determining therapeutic function .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H22_{22}N4_{4}O3_{3}S. The compound's structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O3_{3}S
Molecular Weight378.45 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-1β, which plays a significant role in autoimmune diseases and chronic inflammation.

Biological Activity Overview

Case Studies and Research Findings

Research studies have highlighted the effectiveness of sulfonamide derivatives in various biological contexts:

  • Study on Inflammasome Inhibition : A study demonstrated that compounds structurally related to this compound effectively inhibited the NLRP3 inflammasome activation in macrophages. This inhibition was dose-dependent and led to decreased levels of IL-1β in both in vitro and in vivo models .
  • Experimental Autoimmune Encephalomyelitis (EAE) : In models of EAE, which simulates multiple sclerosis, related compounds have been shown to reduce disease severity by blocking IL-1β signaling pathways. This suggests that this compound may also possess similar therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the pyridazine core via cyclization reactions under reflux conditions using solvents like acetonitrile or dimethylformamide.
  • Step 2 : Functionalization of the phenyl ring through Suzuki-Miyaura coupling to attach the ethoxypyridazinyl group, requiring palladium catalysts and controlled inert atmospheres .
  • Step 3 : Sulfonamide formation via nucleophilic substitution, using methoxy-substituted benzene sulfonyl chlorides and amine intermediates.
  • Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bond networks. SHELXPRO can assist in visualizing hydrogen bonding patterns (e.g., C–H···O/N interactions) critical for stability .
  • Validation : Cross-check with CIF files and graph-set analysis to confirm intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications at the ethoxypyridazinyl group influence biological activity?

  • Methodological Answer :

  • SAR Studies : Systematically replace the ethoxy group with alternative substituents (e.g., methoxy, halogens) and assess activity via enzymatic assays (e.g., kinase inhibition).
  • QSAR Modeling : Use computational tools (e.g., Gaussian, MOE) to correlate electronic (Hammett σ) and steric (Taft parameters) effects with bioactivity data. Evidence from pyridazine derivatives shows that electron-withdrawing groups enhance target binding affinity .
  • Validation : Test derivatives in cell-based assays (e.g., MTT for cytotoxicity) to validate computational predictions .

Q. What experimental strategies address contradictions in bioactivity data across assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular proliferation assays (e.g., Mosmann’s MTT) to rule out false positives from assay-specific artifacts .
  • Dose-Response Analysis : Generate IC₅₀ curves under standardized conditions (e.g., 72-hour incubation, triplicate replicates) to quantify potency variations.
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability. For example, discrepancies in antiproliferative activity may arise from differences in cell membrane permeability, which can be tested via permeability assays .

Q. How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?

  • Methodological Answer :

  • Graph-Set Analysis : Use Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs) and correlate with solubility/melting point data. For sulfonamides, strong N–H···O bonds often reduce solubility in hydrophobic media .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess how lattice interactions influence stability under humidity.
  • Thermogravimetric Analysis (TGA) : Link thermal decomposition profiles to hydrogen bond strength, as weaker bonds may lead to earlier mass loss .

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